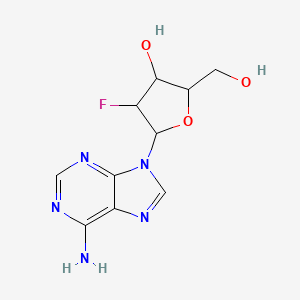
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
Overview
Description
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions.
Purification: The product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale synthesis using automated equipment. The process includes:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Synthesis: Some processes may use continuous flow reactors for more efficient production.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or amino groups.
Scientific Research Applications
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Synthesis: By mimicking natural nucleosides, it can disrupt the synthesis of DNA or RNA.
Induce Mutations: The presence of the fluorine atom can cause errors during replication, leading to mutations.
Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as polymerases.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: Used in cancer treatment.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyluracil: Investigated for its antiviral activity.
Uniqueness
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. The presence of the fluorine atom enhances its stability and alters its biological activity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H12FN5O3 |
|---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
InChI Key |
ZGYYPTJWJBEXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














